molecular formula C17H22N4O2 B14955185 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(4-methoxyphenethyl)acetamide

2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(4-methoxyphenethyl)acetamide

Cat. No.: B14955185
M. Wt: 314.4 g/mol
InChI Key: QXWVNYAJNQFQKS-UHFFFAOYSA-N
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Description

2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(4-methoxyphenethyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethyl groups and an acetamide moiety linked to a methoxyphenethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(4-methoxyphenethyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(4-methoxyphenethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(4-methoxyphenethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(4-methoxyphenethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(4-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C17H22N4O2/c1-12-10-13(2)21-17(20-12)19-11-16(22)18-9-8-14-4-6-15(23-3)7-5-14/h4-7,10H,8-9,11H2,1-3H3,(H,18,22)(H,19,20,21)

InChI Key

QXWVNYAJNQFQKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCC(=O)NCCC2=CC=C(C=C2)OC)C

Origin of Product

United States

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